molecular formula C42H50N4 B13772607 2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin

2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin

Cat. No.: B13772607
M. Wt: 610.9 g/mol
InChI Key: WDCPYAVHZPCRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin is a synthetic porphyrin compound Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with benzaldehyde and octaethylporphyrinogen in the presence of an acid catalyst such as trifluoroacetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the porphyrin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form porphyrin dications.

    Reduction: Reduction reactions can lead to the formation of porphyrin dianions.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the porphyrin core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin dications, while reduction can yield porphyrin dianions. Substitution reactions can introduce various functional groups onto the phenyl ring or the porphyrin core.

Scientific Research Applications

2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the properties of porphyrins and their metal complexes.

    Biology: The compound can be used to investigate the role of porphyrins in biological systems, such as their involvement in heme proteins.

    Industry: The compound can be used in the development of organic photovoltaic cells and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin involves its ability to coordinate with metal ions and participate in redox reactions. The porphyrin ring can stabilize various oxidation states of metal ions, making it useful in catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as its role in photodynamic therapy where it generates reactive oxygen species upon light activation.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8,12,13,17,18-Octaethylporphyrin: Similar in structure but lacks the phenyl substituent.

    Tetraphenylporphyrin: Contains phenyl groups at the meso positions but lacks the octaethyl substituents.

    Heme: A naturally occurring porphyrin with an iron center, involved in oxygen transport in biological systems.

Uniqueness

2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin is unique due to its combination of octaethyl and phenyl substituents, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of substituents on porphyrin chemistry and for developing new applications in various fields.

Properties

Molecular Formula

C42H50N4

Molecular Weight

610.9 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octaethyl-15-phenyl-21,22-dihydroporphyrin

InChI

InChI=1S/C42H50N4/c1-9-26-28(11-3)36-23-38-30(13-5)32(15-7)41(45-38)40(25-20-18-17-19-21-25)42-33(16-8)31(14-6)39(46-42)24-37-29(12-4)27(10-2)35(44-37)22-34(26)43-36/h17-24,43-44H,9-16H2,1-8H3

InChI Key

WDCPYAVHZPCRLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=C(C4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C6=CC=CC=C6)C(=C3CC)CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.